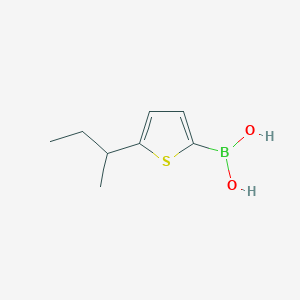
(5-(sec-Butyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(sec-Butyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a sec-butyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(sec-Butyl)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-sec-butylthiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium phosphate (K3PO4) and a ligand like XPhos under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(sec-Butyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are halogenated or nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
(5-(sec-Butyl)thiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and polymers through coupling reactions.
Biology: It serves as a building block for bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of (5-(sec-Butyl)thiophen-2-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Lacks the sec-butyl group, making it less sterically hindered.
5-Bromo-2-thiopheneboronic acid: Contains a bromine atom instead of a sec-butyl group.
2-Furanylboronic acid: Contains a furan ring instead of a thiophene ring.
Uniqueness
(5-(sec-Butyl)thiophen-2-yl)boronic acid is unique due to the presence of the sec-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and materials.
Eigenschaften
Molekularformel |
C8H13BO2S |
|---|---|
Molekulargewicht |
184.07 g/mol |
IUPAC-Name |
(5-butan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BO2S/c1-3-6(2)7-4-5-8(12-7)9(10)11/h4-6,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
MYWLFSKETLBCSB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)C(C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


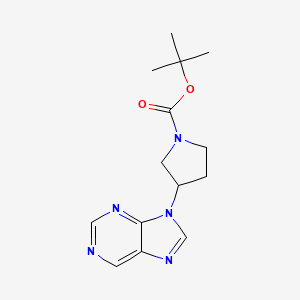

![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)
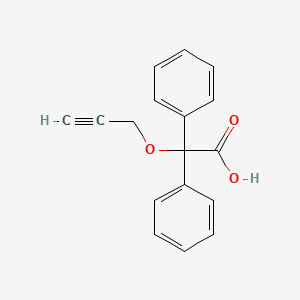
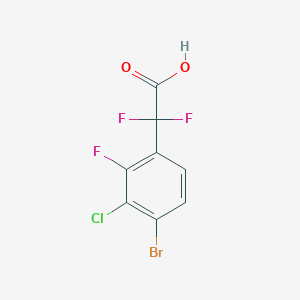
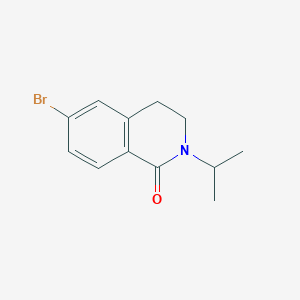
![5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13340934.png)
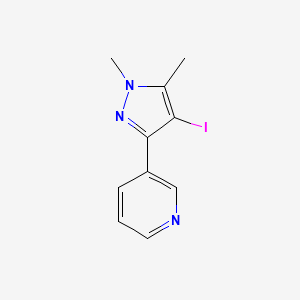

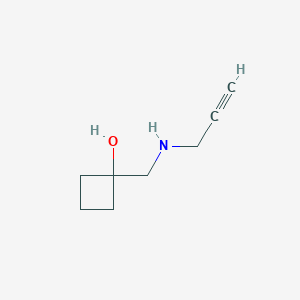
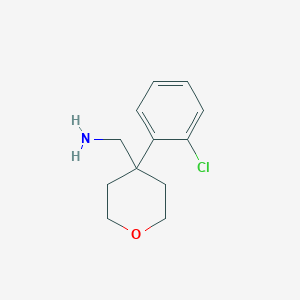
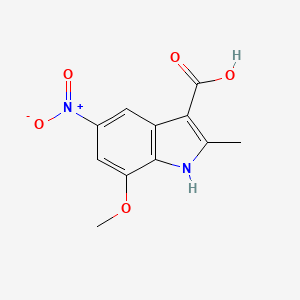
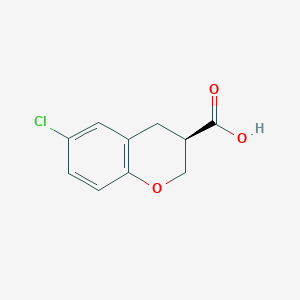
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
